N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
Brand Name: Vulcanchem
CAS No.: 872704-30-8
VCID: VC7525080
InChI: InChI=1S/C14H13N5OS3/c1-2-12-17-19-14(23-12)15-11(20)8-22-13-6-5-9(16-18-13)10-4-3-7-21-10/h3-7H,2,8H2,1H3,(H,15,19,20)
SMILES: CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Molecular Formula: C14H13N5OS3
Molecular Weight: 363.47

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

CAS No.: 872704-30-8

Cat. No.: VC7525080

Molecular Formula: C14H13N5OS3

Molecular Weight: 363.47

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide - 872704-30-8

Specification

CAS No. 872704-30-8
Molecular Formula C14H13N5OS3
Molecular Weight 363.47
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C14H13N5OS3/c1-2-12-17-19-14(23-12)15-11(20)8-22-13-6-5-9(16-18-13)10-4-3-7-21-10/h3-7H,2,8H2,1H3,(H,15,19,20)
Standard InChI Key YCLQFCPWPNFPRB-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Introduction

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide is a complex organic compound featuring a 1,3,4-thiadiazole ring and a thienopyridazine moiety. This compound is of significant interest in research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Preparation

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide typically involves the reaction of appropriate thiadiazole and thienopyridazine precursors. Although specific synthesis methods for this compound are not widely detailed in the literature, general approaches to synthesizing similar thiadiazole derivatives often involve condensation reactions or nucleophilic substitutions.

Anticancer Activity

Thiadiazole derivatives, including those with similar structures to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, have shown promising anticancer properties. These compounds can inhibit cell proliferation and are being explored as potential candidates for cancer therapy.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)15
Compound BHeLa (Cervical)10
Compound CSMMC-7721 (Liver)12

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. These compounds exhibit activity against various bacterial strains, suggesting their efficacy as antimicrobial agents.

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can modulate inflammatory pathways. In vitro studies show that certain analogs can inhibit pro-inflammatory cytokines, highlighting potential applications in treating inflammatory diseases.

Research Findings and Future Directions

Recent studies have emphasized the biological significance of thiadiazole derivatives. For instance, a notable study by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their biological activities, finding strong anti-tumor activity against HDAC1 cell lines. Another investigation focused on the anti-tuberculosis properties of thiadiazole derivatives, showing significant inhibition compared to standard treatments.

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